molecular formula C12H8ClN3O3 B093338 n-(2-Chloropyridin-3-yl)-2-nitrobenzamide CAS No. 1028-86-0

n-(2-Chloropyridin-3-yl)-2-nitrobenzamide

Cat. No. B093338
CAS RN: 1028-86-0
M. Wt: 277.66 g/mol
InChI Key: JZEBEDCRJXPXIC-UHFFFAOYSA-N
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Description

The compound n-(2-Chloropyridin-3-yl)-2-nitrobenzamide is a chemical entity that has been studied in various contexts, particularly for its potential applications in medicinal chemistry. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds that can help us understand the chemical behavior and properties that n-(2-Chloropyridin-3-yl)-2-nitrobenzamide might exhibit.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting with basic aromatic or heteroaromatic compounds and introducing various functional groups through reactions such as condensation, chlorination, and nitration. For example, the synthesis of a related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, involved condensation and chlorination steps . Similarly, n-(2-Chloropyridin-3-yl)-2-nitrobenzamide could be synthesized through a series of targeted chemical reactions, starting from 2-chloropyridine and introducing the nitrobenzamide moiety through appropriate synthetic routes.

Molecular Structure Analysis

The molecular structure of compounds similar to n-(2-Chloropyridin-3-yl)-2-nitrobenzamide has been elucidated using techniques such as X-ray diffraction analysis. For instance, the crystal structure of N-Cyclohexyl-2-nitrobenzamide was determined, revealing a monoclinic space group and specific cell parameters . These structural analyses provide valuable information about the molecular geometry, bond lengths, and angles, which are crucial for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

Compounds with nitrobenzamide moieties can undergo various chemical reactions, including reductive chemistry, which is significant in the context of bioreductive drugs. For example, the reductive chemistry of 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide has been studied, showing selective toxicity for hypoxic cells due to oxygen-inhibited enzymatic reduction . This suggests that n-(2-Chloropyridin-3-yl)-2-nitrobenzamide could also undergo reductive transformations that might be exploited for therapeutic purposes.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzamide derivatives are influenced by their molecular structure. For instance, the solvates and salt of nitrofurantoin, a compound with a nitrobenzamide moiety, have been studied for their structural, thermochemical, and desolvation properties . These studies provide insights into the stability, solubility, and thermal behavior of such compounds, which are essential for their development as pharmaceutical agents. The properties of n-(2-Chloropyridin-3-yl)-2-nitrobenzamide would likely be influenced by the presence of the chloropyridinyl group and the nitrobenzamide moiety, affecting its solubility, stability, and reactivity.

Scientific Research Applications

  • Antimycobacterial Activity : Nitrobenzamide derivatives, including n-(2-Chloropyridin-3-yl)-2-nitrobenzamide, have shown considerable in vitro antitubercular activity. This suggests potential applications in the development of new treatments for tuberculosis (Wang et al., 2019).

  • Synthesis of Pharmaceuticals : The compound has been involved in the synthesis of pharmaceuticals like Betrixaban, an anticoagulant drug. This indicates its use in complex pharmaceutical synthesis processes (Li et al., 2015).

  • Fluorescence Emission Studies : Certain nitrobenzamide isomers, including n-(2-Chloropyridin-3-yl)-2-nitrobenzamide, have been studied for their fluorescence emissions in the presence of metal ions like Cu2+ and Fe3+. This property can be utilized in chemical analysis and detection (Phukan, Goswami, & Baruah, 2015).

  • Development of Anticonvulsants : Derivatives of n-(2-Chloropyridin-3-yl)-2-nitrobenzamide have shown promise as potential anticonvulsants. This indicates its role in developing new drugs for treating seizures (Sych et al., 2018).

  • Nanoparticle Synthesis : The compound has been used in the synthesis and characterization of nanoparticles, specifically in the formation of nickel(II) complex nanoparticles. Such applications are crucial in material science and nanotechnology (Saeed et al., 2013).

  • Molecular Complex Formation : Studies have explored its ability to form molecular complexes with various bases, impacting the development of new solid forms involving active pharmaceutical ingredients (Vangala, Chow, & Tan, 2013).

properties

IUPAC Name

N-(2-chloropyridin-3-yl)-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O3/c13-11-9(5-3-7-14-11)15-12(17)8-4-1-2-6-10(8)16(18)19/h1-7H,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEBEDCRJXPXIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(N=CC=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70145518
Record name N-(2-Chloro-3-pyridyl)-o-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70145518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(2-Chloropyridin-3-yl)-2-nitrobenzamide

CAS RN

1028-86-0
Record name N-(2-Chloro-3-pyridinyl)-2-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1028-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Chloro-3-pyridyl)-o-nitrobenzamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Chloro-3-pyridyl)-o-nitrobenzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-chloro-3-pyridyl)-o-nitrobenzamide
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Synthesis routes and methods I

Procedure details

A mixture of 3-amino-2-chloropyridine (3.85 g, 29.95 mmol) and 2-nitrobenzoyl chloride (5.56 g, 29.95 mmol) in pyridine (50 mL) was stirred at 0° C. for 1 h and then at room temperature overnight. Water was added and the precipitate formed was collected by filtration and dried to give N-(2-chloropyridin-3-yl)-2-nitrobenzamide as a white solid (8.52 g, crude yield: >100%).
Quantity
3.85 g
Type
reactant
Reaction Step One
Quantity
5.56 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 2-nitrobenzoylchloride (7.2 g) in 100 ml toluene was added dropwise to a stirring solution of 2-chloro-3-amino-pyridine (10.0 g) in 100 ml toluene. After the entire amount was added, the mixture was heated to 80° C. for 120 min. After the reaction mixture was cooled down and the resulting 2-nitro-N-(2-chloro-pyridin-3-yl)-benzamide was isolated by filtration. Yield 10.0 g, mp 158-161° C.
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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